2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide
CAS No.: 1207004-99-6
Cat. No.: VC11981237
Molecular Formula: C21H17ClFN5OS2
Molecular Weight: 474.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207004-99-6 |
|---|---|
| Molecular Formula | C21H17ClFN5OS2 |
| Molecular Weight | 474.0 g/mol |
| IUPAC Name | 2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H17ClFN5OS2/c1-28(10-13-5-3-2-4-6-13)21-27-19-18(31-21)20(25-12-24-19)30-11-17(29)26-16-8-7-14(23)9-15(16)22/h2-9,12H,10-11H2,1H3,(H,26,29) |
| Standard InChI Key | KTPHFFSVVPSRFF-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl |
Introduction
Structural and Chemical Characterization
The compound 2-({2-[benzyl(methyl)amino]- thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide (CAS: 1207004-99-6) is a heterocyclic organic molecule with a molecular formula of and a molecular weight of 474.0 g/mol . Its structure comprises a thiazolo[4,5-d]pyrimidine core fused with a benzyl(methyl)amino group at position 2, a sulfanyl linker at position 7, and an acetamide moiety substituted with a 2-chloro-4-fluorophenyl group (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.0 g/mol |
| XLogP3-AA | 5.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 125 Ų |
Biological Activity and Mechanisms
Anticancer Activity
Structural analogs of this compound demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by inhibiting kinases or histone deacetylases (HDACs) . Molecular docking studies suggest the sulfanyl-acetamide moiety participates in hydrogen bonding with catalytic residues, while the benzyl(methyl)amino group improves membrane permeability .
Table 2: Reported IC₅₀ Values for Analogous Compounds
| Compound Class | Target | IC₅₀ (nM) |
|---|---|---|
| Thiazolopyrimidines | HDAC1 | 12.4 |
| Benzamide derivatives | EGFR kinase | 8.7 |
Pharmacokinetic and Toxicity Profiles
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Lipophilicity: The XLogP3-AA value of 5.4 indicates moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility .
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Metabolic Stability: The presence of a sulfanyl group may predispose the compound to oxidative metabolism, necessitating prodrug strategies for optimal bioavailability .
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Toxicity: No in vivo data are available, but related thiazolopyrimidines show hepatotoxicity at high doses (>50 mg/kg in rodents) .
Patent Landscape and Therapeutic Applications
This compound falls within patent claims for kinase inhibition (WO2013045479A1) and antiviral therapies (US9549988B2) . Key applications include:
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Oncology: As a dual HDAC/kinase inhibitor in combinatorial regimens with paclitaxel or cisplatin .
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Infectious Diseases: Targeting viral proteases or bacterial topoisomerases .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents on the thiazolopyrimidine core to enhance potency and reduce off-target effects.
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Prodrug Development: Masking the sulfanyl group to improve metabolic stability.
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In Vivo Validation: Assessing efficacy in xenograft models and toxicity profiles in preclinical trials.
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